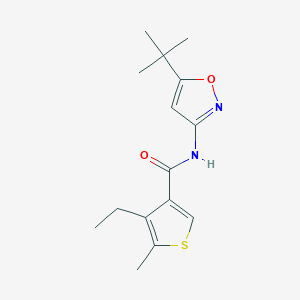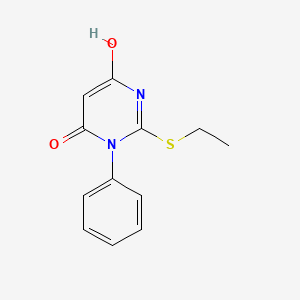![molecular formula C23H31N3O2 B6010633 7-(2,3-dimethoxybenzyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6010633.png)
7-(2,3-dimethoxybenzyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,3-dimethoxybenzyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decane is a chemical compound that belongs to the family of spirocyclic compounds. It is commonly known as "Dimebon" and has been the subject of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of Dimebon is not fully understood. However, it has been proposed that Dimebon may act by modulating the activity of various neurotransmitters such as acetylcholine, serotonin, and dopamine. Dimebon has also been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
Dimebon has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Dimebon has also been shown to have anti-inflammatory and anti-apoptotic effects, which may be beneficial in the treatment of various inflammatory and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dimebon in lab experiments is its relatively low toxicity compared to other compounds that have been studied for their neuroprotective properties. However, Dimebon has been shown to have poor solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Dimebon. One area of interest is the development of more efficient synthesis methods for Dimebon and its analogs. Another area of interest is the investigation of Dimebon's potential therapeutic applications in other neurodegenerative disorders such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Finally, further studies are needed to fully understand the mechanism of action of Dimebon and its potential effects on various neurotransmitters and signaling pathways.
Méthodes De Synthèse
The synthesis of Dimebon involves a multi-step process that starts with the reaction of 2,3-dimethoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of sodium borohydride. The resulting intermediate is then reacted with 1,2-diaminopropane to form the spirocyclic compound. The final product is obtained after purification and crystallization.
Applications De Recherche Scientifique
Dimebon has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Dimebon has also been shown to have anti-inflammatory and anti-apoptotic effects, making it a potential candidate for the treatment of various inflammatory and autoimmune diseases.
Propriétés
IUPAC Name |
9-[(2,3-dimethoxyphenyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-27-21-9-5-7-19(22(21)28-2)15-25-13-6-10-23(17-25)11-14-26(18-23)16-20-8-3-4-12-24-20/h3-5,7-9,12H,6,10-11,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFJQWHOMWYARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCCC3(C2)CCN(C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(benzylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6010550.png)
![1-{4-[(4-cyclopentyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6010572.png)
![methyl 2-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)benzoate](/img/structure/B6010575.png)
![4-{[(3-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6010578.png)
![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(1-pyrrolidinylmethyl)piperidine](/img/structure/B6010581.png)

![ethyl 3-benzyl-1-({[2-(methylthio)phenyl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B6010588.png)
![ethyl 1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6010603.png)
![2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B6010611.png)
![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B6010616.png)

![3-methyl-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6010627.png)
![N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B6010641.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-4-nitrobenzamide](/img/structure/B6010644.png)
